molecular formula C20H22ClNO12 B12337412 [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B12337412
M. Wt: 503.8 g/mol
InChI Key: QRNIUQCWYQOPLO-YNPXEITASA-N
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Description

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves the acetylation of 2-chloro-4-nitrophenyl-beta-D-glucopyranoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is extensively used in:

Mechanism of Action

The compound acts as a substrate for various glycosidases. Upon enzymatic action, the acetyl groups are removed, and the glycosidic bond is cleaved, releasing 2-chloro-4-nitrophenol. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its specific structure, which makes it a valuable substrate for studying beta-glucosidases and other related enzymes. Its acetylated form provides stability and ease of handling in various biochemical assays .

Properties

Molecular Formula

C20H22ClNO12

Molecular Weight

503.8 g/mol

IUPAC Name

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16?,17-,18+,19+,20-/m1/s1

InChI Key

QRNIUQCWYQOPLO-YNPXEITASA-N

Isomeric SMILES

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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